Kaerophyllin

Hepatic Fibrosis HSC Activation Apoptotic Bodies

Kaerophyllin (75590-33-9) is the definitive molecular probe for hepatic stellate cell (HSC) activation studies. Unlike generic lignans or curcumin, it uniquely blocks apoptotic body‑induced HSC migration via Akt/ERK/NF‑κB downregulation and PPAR‑γ upregulation, delivering robust hepatoprotection at just 10‑30 mg/kg in validated TAA‑fibrosis models. This ≥98% HPLC reference standard, characterized by NMR, MS, and X‑ray crystallography, ensures reproducible target‑validation and gene‑silencing experiments. Secure your research integrity with this superior‑potency antifibrotic lignan.

Molecular Formula C21H20O6
Molecular Weight 368.4 g/mol
CAS No. 75590-33-9
Cat. No. B030225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaerophyllin
CAS75590-33-9
Synonymskaerophyllin
Molecular FormulaC21H20O6
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC
InChIInChI=1S/C21H20O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,8-10,15H,7,11-12H2,1-2H3/b16-8+/t15-/m0/s1
InChIKeyCSKOHFAJPKLSBP-MDNIKOHYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Kaerophyllin (CAS 75590-33-9): Verified Lignan Identity and Purity for Research Procurement


Kaerophyllin (CAS 75590-33-9) is a dibenzylbutyrolactone-type lignan with the molecular formula C21H20O6 and a molecular weight of 368.38 g/mol [1]. It is a natural product isolated from the roots of Bupleurum scorzonerifolium (Chai Hu) and Chaerophyllum maculatum [2]. The compound is commercially available as a high-purity reference standard (≥98% by HPLC) and has been characterized by comprehensive spectroscopic methods including UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry, with its absolute configuration confirmed by X-ray crystallography [3]. Its primary research focus lies in the investigation of liver fibrogenesis and hepatic stellate cell (HSC) biology [4].

Why Kaerophyllin Cannot Be Substituted with Generic Lignans or Common Antifibrotic Agents


Generic substitution of kaerophyllin with other lignans or commonly used antifibrotic agents like curcumin is scientifically unsound due to its unique mechanism of action and distinct pharmacokinetic profile. While many lignans exhibit antioxidant or general anti-inflammatory properties, kaerophyllin specifically targets the activation of hepatic stellate cells (HSCs) induced by hepatocyte apoptotic bodies (ABs), a key and early event in the progression of liver fibrosis [1]. This mechanism, involving the downregulation of Akt/ERK phosphorylation and NF-κB activity, is not a class-wide effect of all dibenzylbutyrolactone lignans . Furthermore, direct comparative studies show that kaerophyllin achieves significant hepatoprotection at substantially lower doses (10-30 mg/kg) than curcumin (150 mg/kg), indicating a higher in vivo potency and a distinct therapeutic window that would be lost with an unverified substitute [2].

Kaerophyllin (CAS 75590-33-9): Quantitative Differentiation Against Comparators in Key Research Assays


Hepatic Stellate Cell (HSC) Migration Inhibition: Kaerophyllin vs. Control (AB-Induced Model)

Kaerophyllin demonstrates a statistically significant and dose-dependent inhibition of hepatic stellate cell (HSC) migration, a critical step in fibrogenesis, when induced by hepatocyte apoptotic bodies (ABs). In a wound-healing assay using LX-2 cells exposed to UV-induced HepG2 ABs, kaerophyllin treatment resulted in a significant reduction in cell migration compared to the AB-stimulated control group [1]. This effect is central to its anti-fibrotic mechanism.

Hepatic Fibrosis HSC Activation Apoptotic Bodies

In Vivo Hepatoprotection: Kaerophyllin vs. Curcumin in TAA-Induced Rat Model

In a head-to-head in vivo study, kaerophyllin provided comparable hepatoprotection to curcumin at a fraction of the dose. In a rat model of thioacetamide (TAA)-induced liver fibrosis, treatment with kaerophyllin (10 or 30 mg/kg, p.o.) or curcumin (150 mg/kg, p.o.) both significantly reduced serum AST and ALT levels and improved histological fibrosis scores compared to the TAA control group [1]. The effective dose of kaerophyllin is 5- to 15-fold lower than that of the positive control, curcumin.

Liver Fibrosis In Vivo Pharmacology Curcumin Comparison

Molecular Target Engagement: PPAR-γ Upregulation by Kaerophyllin in HSCs

Kaerophyllin's anti-fibrotic and anti-inflammatory effects are mechanistically linked to the upregulation of peroxisome proliferator-activated receptor gamma (PPAR-γ) in hepatic stellate cells (HSCs). Treatment of rat HSCs with kaerophyllin elevated PPAR-γ luciferase activity, and the compound's ability to reduce TNF-α-stimulated mRNA levels of ICAM-1, MCP-1, and IL-1β was reversed by siRNA-mediated knockdown of the PPAR-γ gene [1]. This establishes a direct, causal link between the compound, its molecular target, and its downstream anti-inflammatory effects.

PPAR-gamma HSC Mechanism of Action

Inhibition of Inflammatory Cytokine mRNA Expression in Fibrotic Liver Tissue

Kaerophyllin significantly suppresses the hepatic expression of key pro-inflammatory and profibrogenic cytokines at the mRNA level in an in vivo model of liver fibrosis. In TAA-treated rats, oral administration of kaerophyllin (30 mg/kg) led to a marked reduction in the mRNA levels of TNF-α, IL-1β, MCP-1, collagen I, and TIMP-1 compared to the vehicle-treated, TAA-injured control group . This multi-cytokine suppression profile is consistent with its observed effects on histological improvement and serum transaminase levels.

Inflammation Cytokines Liver Fibrosis

Kaerophyllin Application Scenarios: Validated Uses in Liver Fibrosis and HSC Biology Research


Investigating Apoptotic Body-Mediated HSC Activation

Researchers studying the early, initiating events of liver fibrosis, specifically the activation of hepatic stellate cells (HSCs) by hepatocyte apoptotic bodies (ABs), will find kaerophyllin to be a critical tool. Its demonstrated ability to inhibit AB-induced HSC migration and activation in vitro provides a specific molecular probe for this pathway, which is distinct from other fibrosis models [1].

In Vivo Studies of Hepatic Fibrogenesis and Therapeutic Intervention

For in vivo pharmacological studies using the established TAA-induced rat model of liver fibrosis, kaerophyllin serves as a potent, well-characterized positive control or test article. Its validated oral bioavailability and clear efficacy at doses of 10-30 mg/kg, alongside the comparative data against curcumin, make it a superior choice for benchmarking new chemical entities or studying the progression of chronic liver injury [2].

Elucidating the PPAR-γ Pathway in Liver Inflammation and Fibrosis

Given the confirmed role of PPAR-γ upregulation in kaerophyllin's mechanism, this compound is ideal for experiments designed to dissect the function of PPAR-γ in hepatic stellate cells. The availability of siRNA knockdown data showing reversal of kaerophyllin's effects provides a clear experimental framework for gene-silencing studies, target validation, and research into nuclear receptor crosstalk in the context of liver disease .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kaerophyllin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.